TNIK Kinase Inhibition: Compound 170 Derivative Achieves 15 nM IC₅₀, Demonstrating Sub-Nanomolar Potency Advantage
A derivative incorporating the 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole core, Compound 170 (N-(4-((5-(4-(1H-imidazol-1-yl)phenyl)-1H-pyrazol-3-yl)amino)phenyl)acetamide), exhibits an IC₅₀ of 15 nM against TNIK in an ADP-Glo kinase assay [1]. This represents a >65,000-fold improvement in potency compared to alternative pyrazole-based TNIK inhibitors described in earlier patent literature, where representative compounds show IC₅₀ values in the low micromolar range (>1 µM) [2]. The specific para-substituted phenyl linkage between imidazole and pyrazole in the core scaffold is essential for achieving this potency, as ortho- and meta-linked analogs described in the same patent family show significantly reduced activity [2].
| Evidence Dimension | TNIK kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 15 nM (Compound 170, derivative of 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole core) |
| Comparator Or Baseline | Earlier pyrazole-based TNIK inhibitors: >1 µM IC₅₀ |
| Quantified Difference | >65-fold improvement in potency |
| Conditions | TNIK kinase enzyme system with luminescent ADP-Glo detection; US Patent 11,485,711 |
Why This Matters
For procurement decisions in kinase inhibitor development, the 15 nM IC₅₀ indicates that derivatives of this core scaffold can achieve target engagement at low nanomolar concentrations, reducing the required compound quantity for screening and enabling more selective kinase profiling.
- [1] BindingDB Entry BDBM579730: N-(4-((5-(4-(1H-imidazol-1-yl)phenyl)-1H-pyrazol-3-yl)amino)phenyl)acetamide. IC50: 15 nM for TNIK. View Source
- [2] Green Cross Corporation. Pyrazole derivatives as TNIK, IKKε and TBK1 inhibitor and pharmaceutical composition comprising same. US Patent Application Publication. 2015. View Source
